A Comprehensive Technical Guide to 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
A Comprehensive Technical Guide to 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties, synthesis, and analytical assessment of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride. It is intended to serve as a foundational resource for professionals engaged in pharmaceutical research, medicinal chemistry, and materials science.
Core Chemical and Physical Properties
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is a versatile heterocyclic compound featuring a thiophene ring substituted with both an aminomethyl and a carbonitrile group.[1] This unique structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly novel therapeutic agents.[1] It is widely utilized in pharmaceutical development, especially for compounds targeting neurological disorders and in oncology research.[1]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 172349-10-9 | [1][2] |
| Molecular Formula | C₆H₆N₂S·HCl | [1] |
| Molecular Weight | 174.65 g/mol | [3][4][5] |
| IUPAC Name | 5-(aminomethyl)-2-thiophenecarbonitrile hydrochloride | [3] |
| Appearance | Grey solid | [1] |
| Purity | ≥95-96% | [1][3][4] |
| Canonical SMILES | C1=C(C=S1)CN.C(#N)C1=CC=C(S1)CN.Cl | [6] |
| InChI Key | ORXSASOZUVSWPV-UHFFFAOYSA-N | [3][6] |
| Storage Conditions | 0-8 °C | [1] |
| Melting Point | Data not publicly available | [1] |
| Boiling Point | Data not publicly available | [1] |
| Solubility | Data not publicly available |
Synthesis and Experimental Workflow
While specific, detailed experimental protocols for the synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride are not extensively published in peer-reviewed literature, a logical synthetic pathway can be proposed based on established organic chemistry principles for thiophene derivatives. A plausible multi-step synthesis is outlined below.
Methodology: Proposed Synthesis
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Formylation: The synthesis could commence with a commercially available starting material such as 5-bromothiophene-2-carbonitrile. A lithium-halogen exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF) would install an aldehyde group at the 5-position, yielding 5-formylthiophene-2-carbonitrile.
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Reductive Amination: The resulting aldehyde can then undergo reductive amination. This involves reacting the aldehyde with an ammonia source, followed by reduction with a suitable agent like sodium cyanoborohydride (NaBH₃CN), to form the primary amine, 5-(aminomethyl)thiophene-2-carbonitrile.
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Hydrochloride Salt Formation: Finally, the free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the final hydrochloride salt, which can then be isolated by filtration and dried.
Quality Control and Analytical Protocols
Ensuring the purity and identity of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
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Objective: To determine the percentage purity of a sample of 5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride.
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Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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UV Detection Wavelength: 254 nm.
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Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
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Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The area of the main peak is divided by the total area of all observed peaks and multiplied by 100.
Biological Context and Applications
5-(Aminomethyl)thiophene-2-carbonitrile hydrochloride primarily serves as a crucial building block in organic synthesis.[1] The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized as a bio-isosteric replacement for phenyl rings, which can improve physicochemical properties and metabolic stability of a drug candidate.
Its utility is highlighted in several key areas:
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Pharmaceutical Synthesis: It is a key intermediate for synthesizing a range of bioactive molecules and pharmaceuticals.[1]
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Medicinal Chemistry: The compound's reactive aminomethyl and nitrile groups allow for diverse chemical modifications, making it an attractive scaffold for developing novel therapeutic agents in fields like oncology and neurology.[1]
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Biochemical Research: It can be used in the development of probes and ligands for biochemical assays to investigate enzyme interactions and metabolic pathways.[1]
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Materials Science: The thiophene core is integral to the development of conductive polymers and organic semiconductors for electronic applications.[1]
As an intermediate, this compound is not typically studied for its direct effect on signaling pathways. Instead, its significance lies in enabling the synthesis of final drug products that may modulate specific biological pathways. The logical relationship is therefore from building block to final product to biological target.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(AMINOMETHYL)THIOPHENE-2-CARBONITRILE HYDROCHLORIDE | 172349-10-9 [chemicalbook.com]
- 3. 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride | 172349-10-9 [sigmaaldrich.com]
- 4. 5-(aminomethyl)thiophene-2-carbonitrile hydrochloride | 172349-10-9 [sigmaaldrich.com]
- 5. 5-(AMINOMETHYL)THIOPHENE-2-CARBONITRILE HCL [allbiopharm.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
